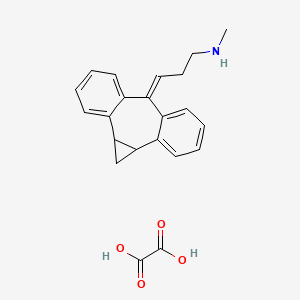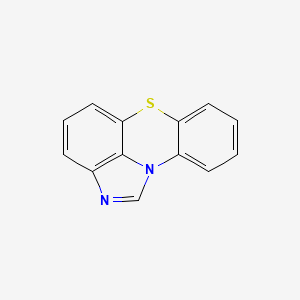![molecular formula C25H27N5O3 B1197701 2-Cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester](/img/structure/B1197701.png)
2-Cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester is a N-arylpiperazine and a 2-methoxyethyl ester.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Reactivity with Nucleophiles : The compound exhibits reactivity with various nucleophiles. For example, a study found that similar quinoxaline derivatives react with nucleophiles like Grignard reagents, hydroxide, ethoxide ions, and amines, leading to different ipso-substitution products (Iijima & Kyo, 1989).
Formation of Quinoxaline Esters : Research has been conducted on the synthesis of novel quinoxaline esters, which are structurally related to the compound . These esters have potential applications in various fields, including medicinal chemistry (Acharyulu et al., 2009).
Biological and Medicinal Applications
Antitumor Potential : Studies on similar quinoxaline derivatives have indicated their potential in antitumor applications. For instance, certain quinoxaline acetic acids and their esters have been synthesized and evaluated for their cytotoxicity against human tumor cell lines (Xia et al., 2003).
Synthesis of Fluoroquinolone Compounds : Related quinoxaline compounds have been synthesized and evaluated for antibacterial activity, suggesting the potential of 2-Cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester in similar applications (Li et al., 2004).
Chemical Transformations
Ring Transformations : Research into the reactivity of related quinoxaline compounds has led to discoveries of novel ring transformations, which can be crucial in synthesizing complex organic molecules (Kurasawa et al., 1984).
Synthesis of Dyes and Fluorescent Compounds : Similar quinoxaline derivatives have been used to synthesize dyes and fluorescent compounds, indicating potential applications in materials science and bioimaging (Rangnekar & Sabnis, 2007).
Propiedades
Nombre del producto |
2-Cyano-2-[3-[4-(phenylmethyl)-1-piperazinyl]-2-quinoxalinyl]acetic acid 2-methoxyethyl ester |
|---|---|
Fórmula molecular |
C25H27N5O3 |
Peso molecular |
445.5 g/mol |
Nombre IUPAC |
2-methoxyethyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate |
InChI |
InChI=1S/C25H27N5O3/c1-32-15-16-33-25(31)20(17-26)23-24(28-22-10-6-5-9-21(22)27-23)30-13-11-29(12-14-30)18-19-7-3-2-4-8-19/h2-10,20H,11-16,18H2,1H3 |
Clave InChI |
FIXHZJOAPUMNOS-UHFFFAOYSA-N |
SMILES canónico |
COCCOC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCN(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




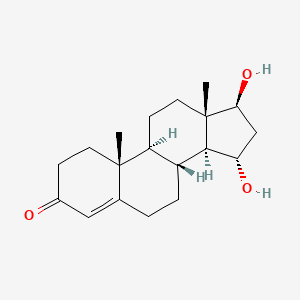
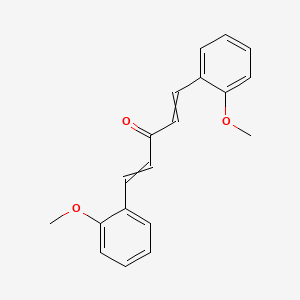
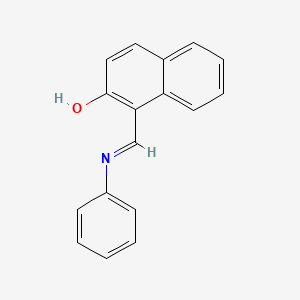
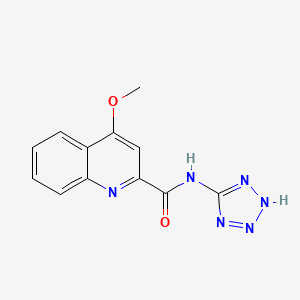
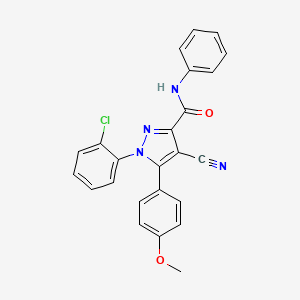
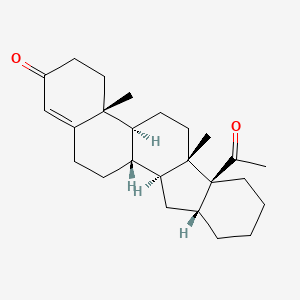
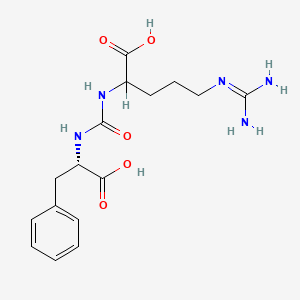
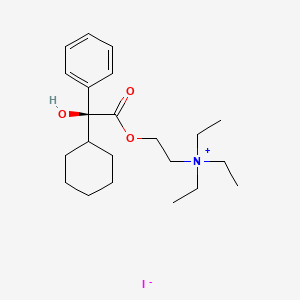
![2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B1197633.png)
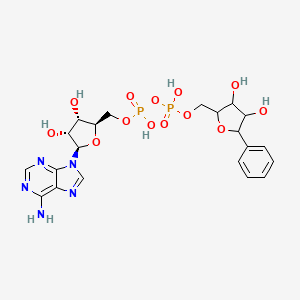
![[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1197638.png)
